molecular formula C11H22N2O B13524247 4-(3-(Pyrrolidin-2-yl)propyl)morpholine

4-(3-(Pyrrolidin-2-yl)propyl)morpholine

Cat. No.: B13524247
M. Wt: 198.31 g/mol
InChI Key: JTDLGEPJLQBOCH-UHFFFAOYSA-N
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Description

4-[3-(pyrrolidin-2-yl)propyl]morpholine is a compound that features both a pyrrolidine and a morpholine ring Pyrrolidine is a five-membered nitrogen-containing heterocycle, while morpholine is a six-membered ring containing both nitrogen and oxygen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyrrolidin-2-yl)propyl]morpholine typically involves the construction of the pyrrolidine and morpholine rings followed by their coupling. One common method is the ring construction from different cyclic or acyclic precursors . For instance, the pyrrolidine ring can be synthesized via the reduction of pyrrole or through the cyclization of amino alcohols. The morpholine ring can be formed by the reaction of diethanolamine with sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 4-[3-(pyrrolidin-2-yl)propyl]morpholine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyrrolidin-2-yl)propyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl or acyl groups into the molecule.

Scientific Research Applications

4-[3-(pyrrolidin-2-yl)propyl]morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(pyrrolidin-2-yl)propyl]morpholine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler compound with a single pyrrolidine ring.

    Morpholine: Contains only the morpholine ring.

    Pyrrolidin-2-one: A derivative of pyrrolidine with a carbonyl group.

Uniqueness

4-[3-(pyrrolidin-2-yl)propyl]morpholine is unique due to the presence of both pyrrolidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and makes the compound a versatile tool in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

4-(3-pyrrolidin-2-ylpropyl)morpholine

InChI

InChI=1S/C11H22N2O/c1-3-11(12-5-1)4-2-6-13-7-9-14-10-8-13/h11-12H,1-10H2

InChI Key

JTDLGEPJLQBOCH-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CCCN2CCOCC2

Origin of Product

United States

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